molecular formula C17H14BrN3O2 B3482284 N-(3-bromophenyl)-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide CAS No. 444935-90-4

N-(3-bromophenyl)-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B3482284
CAS No.: 444935-90-4
M. Wt: 372.2 g/mol
InChI Key: SNSORJPCIBGNPT-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromophenyl group and a phthalazinone moiety, which are linked through an acetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through bromination of a suitable phenyl precursor using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the Phthalazinone Moiety: The phthalazinone core can be synthesized through cyclization reactions involving appropriate starting materials such as phthalic anhydride and hydrazine derivatives.

    Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the phthalazinone derivative through an acetamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phthalazinone moiety, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the phthalazinone moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide: Similar structure with a chlorine atom instead of bromine.

    N-(3-fluorophenyl)-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide: Similar structure with a fluorine atom instead of bromine.

    N-(3-iodophenyl)-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of N-(3-bromophenyl)-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-11-14-7-2-3-8-15(14)17(23)21(20-11)10-16(22)19-13-6-4-5-12(18)9-13/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSORJPCIBGNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187358
Record name N-(3-Bromophenyl)-4-methyl-1-oxo-2(1H)-phthalazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444935-90-4
Record name N-(3-Bromophenyl)-4-methyl-1-oxo-2(1H)-phthalazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444935-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Bromophenyl)-4-methyl-1-oxo-2(1H)-phthalazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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